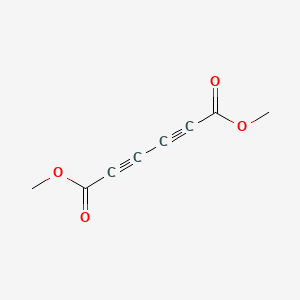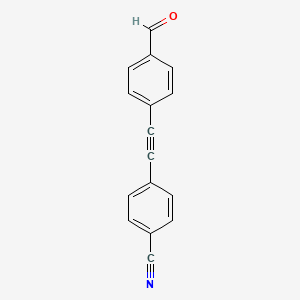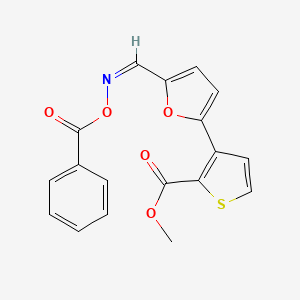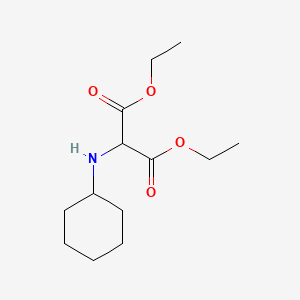
2,4-Hexadiynedioic acid, dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Hexadiynedioic acid, dimethyl ester, also known as dimethyl hexa-2,4-diynedioate, is an organic compound with the molecular formula C8H6O4 and a molecular weight of 166.13 g/mol . This compound is characterized by the presence of two ester groups and a conjugated diyne system, making it an interesting subject for various chemical studies.
Vorbereitungsmethoden
The synthesis of 2,4-Hexadiynedioic acid, dimethyl ester typically involves the esterification of 2,4-Hexadiynedioic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its ester form
Analyse Chemischer Reaktionen
2,4-Hexadiynedioic acid, dimethyl ester undergoes various chemical reactions, including:
Hydrogenation: This compound can be hydrogenated to form saturated esters.
Oxidation: The conjugated diyne system can be oxidized to form diketones or other oxidized products, depending on the reagents and conditions used.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,4-Hexadiynedioic acid, dimethyl ester has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,4-Hexadiynedioic acid, dimethyl ester is primarily related to its ability to undergo various chemical transformations. The conjugated diyne system allows it to participate in cycloaddition reactions, while the ester groups make it susceptible to hydrolysis and nucleophilic attack. These properties enable it to interact with different molecular targets and pathways, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
2,4-Hexadiynedioic acid, dimethyl ester can be compared with other similar compounds such as:
2,4-Hexadienedioic acid, dimethyl ester: This compound has a similar structure but contains double bonds instead of triple bonds, leading to different reactivity and applications.
Hexanedioic acid, dimethyl ester: This saturated ester lacks the conjugated system, making it less reactive in certain chemical reactions.
2,4-Hexadienoic acid, ethyl ester: This compound has ethyl ester groups instead of methyl, which can affect its physical properties and reactivity.
The uniqueness of this compound lies in its conjugated diyne system, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
88697-12-5 |
|---|---|
Molekularformel |
C8H6O4 |
Molekulargewicht |
166.13 g/mol |
IUPAC-Name |
dimethyl hexa-2,4-diynedioate |
InChI |
InChI=1S/C8H6O4/c1-11-7(9)5-3-4-6-8(10)12-2/h1-2H3 |
InChI-Schlüssel |
VIFLSBRKJGYTHE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C#CC#CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Chlorophenyl)-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-C]pyridine](/img/structure/B14115139.png)

![(trans-r)-1-tert-butyl 3-methyl 4-(1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl)pyrrolidine-1,3-dicarboxylate](/img/structure/B14115147.png)

![[4-(trifluoromethyl)phenyl] N,N-dimethylsulfamate](/img/structure/B14115159.png)

![2,5-Pyrrolidinedione, 1-[(3-methoxyphenyl)thio]-](/img/structure/B14115170.png)

![8-[4-(Furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B14115180.png)
![(2S,5S)-2-amino-6-[[(2R,5R)-5-amino-5-carboxy-2-hydroxypentyl]amino]-5-hydroxyhexanoic acid](/img/structure/B14115182.png)




